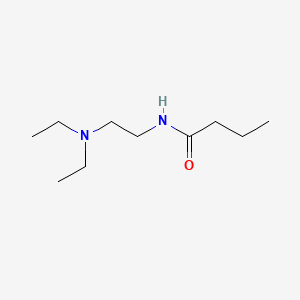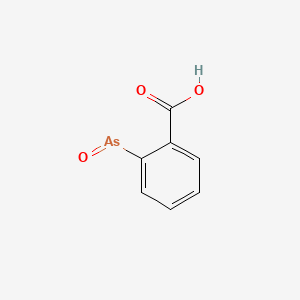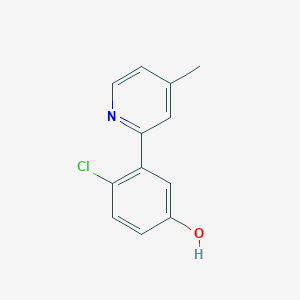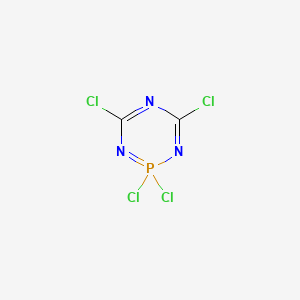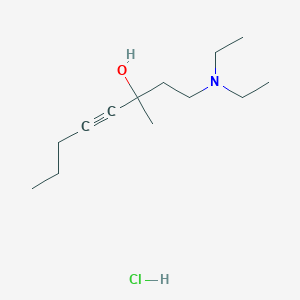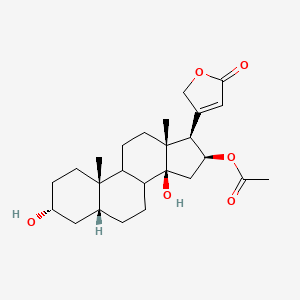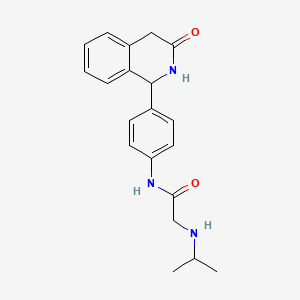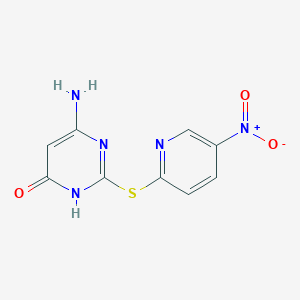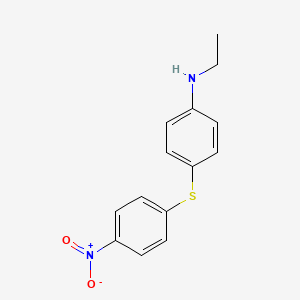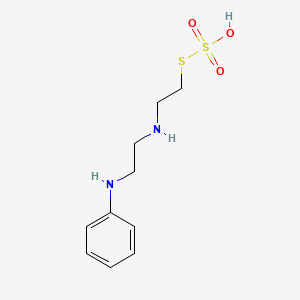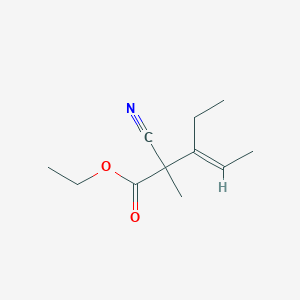
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine typically involves the reaction of 2-chloro-6-hydroxypyridine with 2-methyl-2H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole moiety to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives of the triazole moiety.
Scientific Research Applications
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of neuroprotective and anti-inflammatory agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: Similar in structure but lacks the triazole moiety.
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro group and a different heterocyclic ring.
2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Features a benzotriazole moiety instead of a triazole.
Uniqueness
2-chloro-6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1184913-59-4 |
|---|---|
Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
2-chloro-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine |
InChI |
InChI=1S/C9H9ClN4O/c1-14-8(11-6-12-14)5-15-9-4-2-3-7(10)13-9/h2-4,6H,5H2,1H3 |
InChI Key |
ZHLRXIVDCONTDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)COC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


